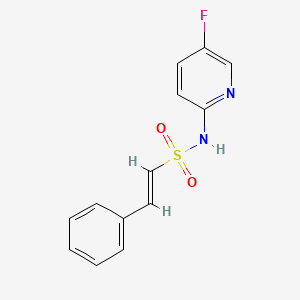

(E)-N-(5-氟吡啶-2-基)-2-苯乙烯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide” is a fluorinated pyridine derivative . Fluorinated pyridines are important in the development of many agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a pyridine in their structure bestows many of the distinctive physical-chemical properties observed in this class of compounds .

Synthesis Analysis

While specific synthesis information for “(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide” was not found, trifluoromethylpyridines (TFMPs) are generally synthesized via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other relies on the assembly of pyridine from a trifluoromethyl-containing building block .

Chemical Reactions Analysis

The chemical reactions involving fluorinated pyridines are diverse. For example, protodeboronation of pinacol boronic esters is a known reaction involving fluorinated pyridines .

科学研究应用

环氧合酶抑制和疼痛管理

磺酰胺衍生物的一个重要应用,类似于 (E)-N-(5-氟吡啶-2-基)-2-苯基乙烯磺酰胺,是抑制环氧合酶酶 (COX-1 和 COX-2)。桥本等人 (2002) 发现将氟原子引入磺酰胺衍生物中(如化合物 JTE-522)可以保留 COX-2 效力和增加 COX-1/COX-2 选择性。这一发现促进了强效和选择性 COX-2 抑制剂的开发,用于治疗类风湿关节炎、骨关节炎和急性疼痛等疾病 (Hashimoto, Imamura, Haruta, & Wakitani, 2002)。

腐蚀抑制

磺酰胺衍生物也因其在腐蚀抑制方面的潜力而受到探索。卡亚等人 (2016) 研究了哌啶衍生物,包括具有磺酰胺基团的衍生物,以了解其在保护铁免受腐蚀方面的有效性。他们的研究结合了量子化学计算和分子动力学模拟,以展示这些化合物如何吸附到金属表面,从而深入了解它们作为腐蚀抑制剂的用途 (Kaya et al., 2016)。

环境影响和废水处理

全氟化学品,包括磺酰胺,具有广泛的环境应用,并且经常存在于废水中。舒尔茨等人 (2006) 在一家市政废水处理厂进行了一项研究,以追踪全氟化学品(如全氟己烷磺酸盐和全氟癸酸)的质量流量。他们发现传统的废水处理无法有效去除某些全氟化学品,这凸显了需要采用先进的处理方法来管理环境中这些物质 (Schultz et al., 2006)。

抗癌和抗菌潜力

多种磺酰胺衍生物已被研究其抗癌和抗菌特性。例如,卡梅尔等人 (2010) 合成了一系列磺酰胺-席夫碱、噻唑烷酮、苯并噻嗪酮和 C-核苷衍生物,展示了它们对 MCF7 和 HELA 等癌细胞系的显着细胞毒性作用。这些发现表明磺酰胺衍生物在癌症化疗中的潜力 (Kamel et al., 2010)。

作用机制

Target of Action

The primary target of (E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide is the SARS-CoV-2 main protease (Mpro) . Mpro is a key enzyme in the life cycle of the SARS-CoV-2 virus, which is responsible for processing the polyproteins that are translated from the viral RNA . It has a high degree of conservation among coronaviruses, making it an ideal target for broad-spectrum antiviral drug development .

Mode of Action

(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide interacts with Mpro by forming a covalent bond with the key catalytic residue Cys145 of Mpro . This effectively “locks” the active site of the protease, inhibiting its ability to process the viral polyproteins and thus halting the replication of the virus . The compound is a reversible covalent inhibitor, as evidenced by the presence of a free state of the Cys145 residue in the crystal structure .

Biochemical Pathways

Upon entry into the host cell, the SARS-CoV-2 virus first synthesizes two long replicase polyproteins, pp1a and pp1ab . These polyproteins are then precisely cleaved by Mpro to assemble the transcription replication complex, initiating viral replication . By inhibiting Mpro, (E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide disrupts this pathway, effectively stopping the replication of the virus .

Pharmacokinetics

It is noted that the compound can be administered orally , suggesting good bioavailability

Result of Action

The inhibition of Mpro by (E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide results in the cessation of viral replication within the host cell . This leads to a reduction in the spread of the virus within the body, thereby mitigating the effects of the infection .

属性

IUPAC Name |

(E)-N-(5-fluoropyridin-2-yl)-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2S/c14-12-6-7-13(15-10-12)16-19(17,18)9-8-11-4-2-1-3-5-11/h1-10H,(H,15,16)/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXYPTXICRRAKAV-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CS(=O)(=O)NC2=NC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=NC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(5-Fluoropyridin-2-YL)-2-phenylethenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(Difluoromethyl)phenoxy]benzoic acid](/img/structure/B2844791.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-3,4-dichloroaniline](/img/structure/B2844795.png)

![1-(1-(m-tolylsulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2844796.png)

![1-[(2,4-Dichloropyridin-3-yl)sulfonyl]-4-ethynylpiperidin-4-ol](/img/structure/B2844801.png)

![2-Ethyl-5-((4-isopropylphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2844802.png)

methanone dihydrochloride](/img/structure/B2844807.png)

![[8-acetyloxy-4-oxo-3-(1-phenylpyrazol-4-yl)-2-(trifluoromethyl)chromen-7-yl] Acetate](/img/structure/B2844808.png)